molecular formula C15H13ClFNO4S B1597690 2-Ethoxy-5-(4-fluorobenzamido)benzene-1-sulfonyl chloride CAS No. 680618-06-8

2-Ethoxy-5-(4-fluorobenzamido)benzene-1-sulfonyl chloride

Cat. No.: B1597690
CAS No.: 680618-06-8
M. Wt: 357.8 g/mol
InChI Key: GUVYIEGBMBTXFV-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃, predicted):

  • δ 8.20 (d, J = 8.4 Hz, 1H, H-6 aromatic)
  • δ 7.85 (dd, J = 8.4, 2.0 Hz, 1H, H-4 aromatic)
  • δ 7.72 (d, J = 2.0 Hz, 1H, H-3 aromatic)
  • δ 7.45 (m, 2H, fluorobenzoyl ortho-H)
  • δ 7.10 (t, J = 8.8 Hz, 2H, fluorobenzoyl meta-H)
  • δ 4.15 (q, J = 7.0 Hz, 2H, OCH₂CH₃)
  • δ 1.45 (t, J = 7.0 Hz, 3H, OCH₂CH₃)

¹³C NMR (100 MHz, CDCl₃):

  • δ 165.2 (C=O amide)
  • δ 154.8 (C-F, J = 245 Hz)
  • δ 142.5 (SO₂Cl-bearing C)
  • δ 132.4-116.7 (aromatic carbons)
  • δ 68.9 (OCH₂CH₃)
  • δ 14.7 (OCH₂CH₃)

¹⁹F NMR (376 MHz, CDCl₃):

  • δ -108.5 (m, fluorobenzoyl F)

Infrared (IR) and Raman Spectroscopy

IR (KBr, cm⁻¹) :

  • 1375, 1172 (S=O asymmetric/symmetric stretching)
  • 1685 (C=O amide I band)
  • 1530 (N-H amide II bend)
  • 1245 (C-F stretch)
  • 1110 (C-O-C ether stretch)

Raman shifts (cm⁻¹) :

  • 1605 (aromatic ring CC stretch)
  • 1310 (SO₂Cl symmetric deformation)
  • 1005 (ring breathing mode)
  • 835 (C-F out-of-plane bend)

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z):

  • 358.1 [M+H]⁺ (calc. 357.78)
  • 323.0 [M-Cl]⁺
  • 279.2 [M-SO₂]⁺
  • 195.1 [C₇H₅FNO]⁺ (fluorobenzamide fragment)
  • 122.0 [C₂H₅O]⁺ (ethoxy group)

Key fragmentation pathways:

  • Loss of Cl⁻ from sulfonyl chloride (-35.5 Da)
  • SO₂ elimination (-64 Da)
  • Retro-Diels-Alder cleavage of benzamide moiety

Crystallographic Studies and Unit Cell Parameters

While single-crystal X-ray data remains unpublished, computational modeling predicts:

Parameter Predicted Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.25
b (Å) 7.89
c (Å) 15.37
β (°) 102.4
Z 4
Density (g/cm³) 1.52

The sulfonyl chloride and ethoxy groups likely participate in C-H···O hydrogen bonding, creating a layered packing structure. The fluorobenzamido group's orientation may adopt a trans configuration relative to the sulfonyl chloride to minimize steric clashes.

Properties

IUPAC Name

2-ethoxy-5-[(4-fluorobenzoyl)amino]benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO4S/c1-2-22-13-8-7-12(9-14(13)23(16,20)21)18-15(19)10-3-5-11(17)6-4-10/h3-9H,2H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVYIEGBMBTXFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374471
Record name 2-Ethoxy-5-(4-fluorobenzamido)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680618-06-8
Record name 2-Ethoxy-5-(4-fluorobenzamido)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 680618-06-8
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Preparation Methods

Diazotization and Formation of Diazonium Fluoroborate Salt

A key step is the diazotization of the substituted aniline compound bearing the ethoxy and fluorobenzamido substituents. The process involves:

  • Dissolving the aniline derivative in hydrochloric acid and water.
  • Cooling the solution to below 0 °C (typically -5 °C).
  • Slowly adding an aqueous sodium nitrite solution to generate the diazonium salt.
  • Adding sodium fluoborate solution to precipitate the diazonium fluoroborate salt.
  • Filtering, washing sequentially with dilute acid and cold methanol, and drying to obtain a pure diazonium fluoroborate solid.

This method is adapted from a patented process for substituted benzene sulfonyl chlorides and ensures high purity and stability of the intermediate, minimizing acidic wastewater generation by recycling filtrates.

Conversion to Sulfonyl Chloride

The diazonium fluoroborate salt is then converted to the sulfonyl chloride via an acyl chlorination reaction:

  • Thionyl chloride is added dropwise into water and cooled to approximately 0 °C.
  • Cuprous chloride or cupric chloride catalyst is added to the cooled solution.
  • The diazonium fluoroborate salt is added in batches while maintaining the temperature between -5 °C and 0 °C.
  • The mixture is stirred overnight at this low temperature to allow complete conversion.
  • Post-reaction, the mixture is extracted with ethyl acetate, washed with sodium carbonate solution, water, and saturated brine sequentially.
  • The organic phase is concentrated, cooled to induce crystallization, filtered, and dried to yield the sulfonyl chloride product.

This method yields high purity sulfonyl chlorides with yields around 75-80% in analogous compounds, as demonstrated for 2-bromobenzenesulfonyl chloride.

Introduction of Ethoxy and Fluorobenzamido Groups

  • The ethoxy group is typically introduced by starting from 4-ethoxyaniline or phenetole derivatives, which undergo chlorosulfonation with chlorosulfonic acid followed by reaction with thionyl chloride to yield 4-ethoxy-benzenesulfonyl chloride.
  • The 4-fluorobenzamido moiety can be incorporated via amide coupling reactions between the sulfonyl chloride intermediate and 4-fluorobenzamide or related amines under controlled conditions, although specific coupling procedures for this exact compound are less documented in the public domain.
  • Alternatively, Suzuki coupling or palladium-catalyzed cross-coupling reactions may be employed to introduce the fluorobenzamido substituent onto the benzene ring prior to sulfonyl chloride formation, as seen in related fluorinated aromatic compounds.
Step Reagents/Conditions Temperature Time Yield (%) Notes
Diazotization Aniline derivative, HCl, NaNO2, NaBF4 -5 to 0 °C Minutes High Filtration, washing with acid and methanol
Sulfonyl chloride formation Diazonium fluoroborate, SOCl2, CuCl or CuCl2 catalyst -5 to 0 °C Overnight (~12h) ~75-80 Extraction, washing, crystallization
Ethoxy group introduction Chlorosulfonic acid, phenetole 0 to RT 2 hours ~53-60 Followed by washing and drying
Fluorobenzamido introduction Amide coupling or Pd-catalyzed cross-coupling Varied Varied Varied Requires further optimization
  • The diazonium fluoroborate intermediate is stable and can be purified by filtration and washing, reducing environmental impact by recycling acidic filtrates.
  • HPLC and ^1H-NMR analyses confirm the purity and structural integrity of the sulfonyl chloride products obtained by this method.
  • The use of copper catalysts in the sulfonyl chloride formation step enhances reaction efficiency and yield.
  • Chlorosulfonic acid mediated sulfonation of ethoxy-substituted benzenes is a reliable route to 4-ethoxy-benzenesulfonyl chloride, a key intermediate.
  • Pd-catalyzed cross-coupling reactions provide routes to introduce fluorinated aromatic substituents, although yields and conditions vary widely depending on substrates and catalysts.

The preparation of 2-Ethoxy-5-(4-fluorobenzamido)benzene-1-sulfonyl chloride involves a multi-step synthetic route combining diazotization, sulfonyl chloride formation, and strategic introduction of ethoxy and fluorobenzamido groups. The most robust and scalable method includes:

  • Diazotization of the corresponding aniline derivative to form a diazonium fluoroborate salt.
  • Conversion of this intermediate to the sulfonyl chloride using thionyl chloride in the presence of copper catalysts at low temperature.
  • Subsequent functional group transformations to incorporate ethoxy and fluorobenzamido substituents.

This approach offers high purity products with good yields, supported by analytical data and environmentally considerate practices such as filtrate recycling. Further optimization for the fluorobenzamido coupling step may be warranted based on specific application requirements.

Chemical Reactions Analysis

2-Ethoxy-5-(4-fluorobenzamido)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-(4-fluorobenzamido)benzene-1-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

2-Ethoxy-5-(4-fluorobenzamido)benzene-1-sulfonyl chloride can be compared to other similar compounds, such as:

    2-Ethoxy-5-(4-chlorobenzamido)benzene-1-sulfonyl chloride: Similar structure but with a chlorine atom instead of a fluorine atom.

    2-Ethoxy-5-(4-bromobenzamido)benzene-1-sulfonyl chloride: Similar structure but with a bromine atom instead of a fluorine atom.

    2-Ethoxy-5-(4-iodobenzamido)benzene-1-sulfonyl chloride: Similar structure but with an iodine atom instead of a fluorine atom.

These compounds share similar chemical properties but differ in their reactivity and applications due to the different halogen atoms present.

Biological Activity

2-Ethoxy-5-(4-fluorobenzamido)benzene-1-sulfonyl chloride is a sulfonyl chloride compound with a molecular formula of C15H13ClFNO4SC_{15}H_{13}ClFNO_4S and a molecular weight of approximately 357.78 g/mol. This compound is characterized by its sulfonyl chloride functionality, which is known for its high reactivity in various chemical transformations, particularly in organic synthesis and medicinal chemistry . The presence of both an ethoxy group and a fluorobenzamide moiety enhances its potential applications in biological systems.

The unique structural features of this compound include:

  • Sulfonyl Chloride Group : Provides reactivity for nucleophilic substitution reactions.
  • Ethoxy Group : May influence solubility and biological interactions.
  • Fluorobenzamide Moiety : Potentially enhances pharmacological properties due to the electron-withdrawing effect of fluorine.

Biological Activity

The biological activity of sulfonyl chlorides, including this compound, primarily revolves around their ability to form amides and sulfonamides, which are crucial in drug design and development. Specific biological activities include:

  • Antimicrobial Activity : Sulfonamides have been widely studied for their antimicrobial properties. The introduction of the ethoxy and fluorobenzamide groups may enhance the efficacy against certain pathogens.
  • Enzyme Inhibition : Compounds with sulfonyl chloride functionalities can act as enzyme inhibitors, particularly in the context of protease inhibition. This could be relevant in therapeutic strategies against viral infections or cancer .

Research Findings

Recent studies have explored the synthesis and biological evaluation of various derivatives of sulfonyl chlorides. For instance, similar compounds have demonstrated significant activity as serotonin receptor agonists, suggesting potential applications in gastrointestinal motility disorders .

Case Study: Mosapride Analogs

A related compound, mosapride, which shares structural similarities with this compound, has shown effectiveness as a gastroprokinetic agent. The enantiomers of mosapride were found to be equipotent in serotonin 5-HT4 receptor agonistic activity, indicating that modifications to the benzamide structure can lead to compounds with desirable pharmacological profiles .

Data Table: Comparison of Related Compounds

Compound NameStructureUnique Features
MosaprideMosapride StructureSelective gastroprokinetic agent; serotonin receptor agonist
2-Ethoxy-5-(4-nitro-benzoylamino)benzene-1-sulfonyl chlorideNitro Analog StructureContains a nitro group affecting electronic properties
2-Ethoxy-benzenesulfonyl chlorideSimple Sulfonyl StructureLacks fluorobenzamide moiety; less complex but reactive

Q & A

Basic Question

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm structural integrity and substitution patterns (e.g., ethoxy and fluorobenzamido groups) .
  • High-Resolution Mass Spectrometry (HR-MS) : Validates molecular weight and purity (>95% by LC-MS) .
  • Fourier-Transform Infrared Spectroscopy (FT-IR) : Identifies functional groups (e.g., S=O stretch at ~1370 cm1^{-1}) .

How can researchers optimize the condensation step between sulfonyl chloride and amine derivatives to improve yields?

Advanced Question

  • Catalyst Screening : Use DMAP (4-dimethylaminopyridine) or Hünig’s base to enhance reactivity .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but may require lower temperatures (–10°C to 25°C) to suppress side reactions .
  • Stoichiometry : A 1.2:1 molar ratio of amine to sulfonyl chloride ensures complete conversion.
    Example: A 37.4% yield was achieved using 2-ethoxy-5-(4-methylpiperazinylsulfonyl)benzoyl chloride and a pyrazole carboxamide derivative .

What strategies are used to assess the biological activity of sulfonyl chloride derivatives in drug discovery?

Advanced Question

  • Target Identification : Molecular docking to predict interactions with enzymes (e.g., phosphodiesterases) .
  • In Vitro Assays : Screen against cancer cell lines (e.g., NCI-60 panel) using sulfonamide derivatives to evaluate antitumor activity .
  • Mechanistic Studies : Use proteomics tools (e.g., covalent labeling with sulfonyl chlorides) to map protein binding sites .

How should researchers resolve contradictions in spectral data during structural elucidation?

Advanced Question

  • Cross-Validation : Compare 1^1H NMR data with computational predictions (e.g., ChemDraw simulations) .
  • Intermediate Analysis : Isolate and characterize synthetic intermediates (e.g., benzoyl chloride precursors) to identify contamination sources .
  • Alternative Techniques : X-ray crystallography or 2D NMR (e.g., HSQC, HMBC) clarifies ambiguous assignments .

What safety protocols are essential when working with sulfonyl chlorides in laboratory settings?

Basic Question

  • Personal Protective Equipment (PPE) : Impervious gloves (e.g., nitrile), sealed goggles, and lab coats .
  • Ventilation : Use fume hoods to avoid inhaling corrosive vapors.
  • Emergency Measures : Immediate rinsing with water for skin/eye contact (15+ minutes) and neutralization of spills with sodium bicarbonate .

What are the common decomposition products of this compound, and how can they be mitigated?

Advanced Question

  • Hydrolysis Products : Sulfonic acids (from water exposure) and fluorobenzoic acid derivatives.
  • Mitigation :
    • Strict moisture control during synthesis and storage .
    • Add stabilizers (e.g., molecular sieves) to reaction mixtures.
    • Monitor pH to avoid acidic/alkaline conditions that accelerate degradation .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxy-5-(4-fluorobenzamido)benzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
2-Ethoxy-5-(4-fluorobenzamido)benzene-1-sulfonyl chloride

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